(S)-2-((Methoxycarbonyl)amino)pent-4-ynoicacid
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Overview
Description
(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid is an organic compound with a unique structure that includes both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-2-((Methoxycarbonyl)amino)pent-4-ynoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-((Methoxycarbonyl)amino)pent-4-ynoic acid: The racemic mixture containing both enantiomers.
2-((Methoxycarbonyl)amino)but-4-ynoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)pent-4-ynoic acid |
InChI |
InChI=1S/C7H9NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h1,5H,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
InChI Key |
VJVDWMCMAKZIRH-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC#C)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC#C)C(=O)O |
Origin of Product |
United States |
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